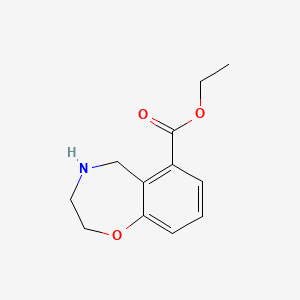

Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate

Description

Properties

Molecular Formula |

C12H15NO3 |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate |

InChI |

InChI=1S/C12H15NO3/c1-2-15-12(14)9-4-3-5-11-10(9)8-13-6-7-16-11/h3-5,13H,2,6-8H2,1H3 |

InChI Key |

ONYJHCSYLPBVIB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2CNCCOC2=CC=C1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis generally involves the following key steps:

- Construction of the benzoxazepine ring system through cyclization reactions.

- Introduction of the ethyl carboxylate group via esterification or related functional group transformations.

- Reduction and functional group modifications to achieve the tetrahydro-1,4-benzoxazepine scaffold.

These steps are often performed sequentially with careful control of reaction conditions to ensure regio- and stereoselectivity.

Detailed Synthetic Route

A representative synthetic route, adapted from patent literature and research articles, proceeds as follows:

| Step | Reaction Type | Reagents/Conditions | Description |

|---|---|---|---|

| 1 | Condensation | 2-nitrobenzaldehyde + 2-chloroethylamine hydrochloride, base (e.g., triethylamine), organic solvent (e.g., ethanol) | Formation of a nitro-substituted intermediate via condensation |

| 2 | Nitro group reduction and cyclization | Reducing agents such as Fe powder, Zn powder, or SnCl2 in organic solvents | Reduction of nitro group and intramolecular cyclization to form benzoxazepine ring |

| 3 | Double bond reduction | Reducing agents like sodium borohydride (NaBH4), potassium borohydride (KBH4), or lithium borohydride (LiBH4) | Saturation of double bonds to form tetrahydro derivative |

| 4 | Esterification/Acetylation | Acetylating agents such as acetic anhydride or acetyl chloride, base (e.g., sodium ethoxide or triethylamine) | Introduction of the ethyl carboxylate group at the 6-position |

This pathway avoids the use of hazardous reagents like lithium aluminum hydride, making it safer and more economical for scale-up synthesis.

Microbial Enantioselective Hydrolysis (Optional for Optical Purity)

For applications requiring optically active forms, microbial asymmetric hydrolysis can be employed to resolve racemic mixtures of ethyl esters of benzoxazepine derivatives:

- Microorganisms such as Pseudomonas diminuta, Pseudomonas taetrolens, and Pseudomonas vesicularis have been shown to hydrolyze racemic ethyl esters selectively, yielding enantiomerically enriched carboxylic acids with enantiomeric excesses greater than 99%.

- This biocatalytic approach provides an efficient method to obtain optically active benzoxazepine carboxylates, which are important for studying biological activity and drug development.

Reaction Conditions and Solvent Systems

The choice of solvents and bases is critical for optimizing yields and selectivity:

| Parameter | Options | Notes |

|---|---|---|

| Bases | Sodium methoxide, sodium ethoxide, sodium tert-butoxide, triethylamine, tri-n-butylamine, tripropylamine, pyridine | Used to facilitate condensation and acetylation reactions |

| Solvents | Methanol, ethanol, propanol, isopropanol, 1-butanol, 2-butanol, tert-butanol, ethyl acetate, dichloromethane, 1,2-dichloroethane, toluene, xylene, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, tetrahydrofuran (THF), dioxane | Selection depends on solubility and reaction compatibility |

| Reducing agents | Fe powder, Zn powder, SnCl2, NaBH4, KBH4, LiBH4 | Used sequentially for nitro reduction and double bond saturation |

Analytical Characterization

The progress and purity of the compound are confirmed by:

Summary Table of Preparation Method

| Stage | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Condensation | 2-nitrobenzaldehyde + 2-chloroethylamine hydrochloride, base (e.g., triethylamine), ethanol | Formation of nitro intermediate | Mild conditions, water presence tolerated |

| Nitro Reduction & Cyclization | Fe powder/Zn powder/SnCl2, organic solvent | Benzoxazepine ring closure | Avoids hazardous hydrides |

| Double Bond Reduction | NaBH4/KBH4/LiBH4 | Tetrahydrobenzoxazepine formation | Controlled saturation |

| Esterification | Acetic anhydride/acetyl chloride, base (e.g., sodium ethoxide) | Ethyl carboxylate introduction | High yield, clean reaction |

| Optional Enantioselective Hydrolysis | Pseudomonas spp. | Optically active carboxylic acid | >99% enantiomeric excess |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzoxazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzoxazepines .

Scientific Research Applications

Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Benzoxazine Derivatives

Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate derivatives (e.g., compounds 7b and 7d ) share a six-membered benzoxazine core but lack the expanded seven-membered benzoxazepine ring . Key differences include:

- Substituent Effects : Derivatives like 7b (chloro-substituted) and 7d (methyl-substituted) demonstrate how electronic and steric modifications alter properties. For instance, 7d exhibits an IR carbonyl stretch at 1741 cm⁻¹, consistent with ester functionality, similar to the target compound .

Methyl Ester Analog

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate hydrochloride () differs by its methyl ester group and hydrochloride salt form. Key comparisons:

- Ester Group Hydrolysis : The ethyl ester in the target compound may exhibit slower hydrolysis rates compared to the methyl analog, influencing metabolic stability.

- Physicochemical Properties : The hydrochloride salt form () enhances water solubility, whereas the freebase ethyl ester is likely more lipophilic .

Imidazodiazepine Derivatives

Ethyl (R)-8-ethynyl-6-(2-fluorophenyl)-4-methyl-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate () introduces a fused imidazole ring and fluorophenyl substituents. Contrasts include:

- Heterocyclic Complexity : The imidazodiazepine’s tricyclic system may enhance receptor selectivity but complicates synthesis.

- Functional Groups : The ethynyl and fluorine substituents in modify electronic properties and steric bulk, unlike the simpler ester group in the target benzoxazepine .

Biological Activity

Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

This compound is characterized by its unique heterocyclic structure. The synthesis typically involves the cyclization of o-aminophenols with ethyl chloroformate under basic conditions. This method allows for the formation of the oxazepine ring efficiently and is scalable for industrial production.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H15NO3 |

| CAS Number | 2090364-58-0 |

| Melting Point | Not specified |

Biological Activity

Recent studies have highlighted the potential of this compound as a bioactive molecule. Its biological activities include:

- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains. In vitro studies indicate that it inhibits bacterial growth through disruption of cell wall synthesis and function .

- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells via the modulation of specific signaling pathways. It has been tested against several cancer cell lines with promising results .

Table 2: Summary of Biological Activities

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes such as kinases and proteases. This inhibition can alter signaling pathways associated with cell proliferation and survival.

- Receptor Modulation : It interacts with neurotransmitter receptors which may contribute to its neuroprotective effects. This modulation can potentially alleviate symptoms associated with neurodegenerative diseases .

Case Studies and Research Findings

A notable study investigated the anticancer properties of this compound against breast cancer cell lines. The results demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis rates compared to control groups .

Another research project focused on its antimicrobial activity revealed that this compound exhibited notable effectiveness against Gram-positive bacteria, suggesting its potential use as a lead compound for developing new antibiotics .

Q & A

Q. What are the key synthetic routes for Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step processes. A common route begins with sulfonylation of 2,3-dihydro-1,4-benzodioxin using sulfonyl chloride to form a sulfonyl intermediate. Subsequent amination introduces an amino group, followed by cyclization to construct the benzoxazepine ring. Esterification with ethanol under acidic conditions finalizes the ethyl carboxylate moiety. Reaction optimization (e.g., temperature, catalysts like Lewis acids) is critical for yield improvement. For example, elevated temperatures (80–100°C) during cyclization enhance ring closure efficiency .

| Step | Key Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Sulfonyl chloride, DCM, RT | Sulfonylation |

| 2 | Amine, DMF, 60°C | Amination |

| 3 | Cyclization agent (e.g., POCl₃), reflux | Ring formation |

| 4 | Ethanol, H₂SO₄, 50°C | Esterification |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm molecular structure (e.g., benzoxazepine ring protons at δ 3.5–4.5 ppm, ester carbonyl at ~170 ppm in ¹³C NMR) .

- HPLC : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ at m/z 222.1 for C₁₂H₁₅NO₃) .

- X-ray Crystallography : Resolve crystal structure (e.g., bicyclic system with bond angles <120° for strained rings) .

Q. What are common intermediates in the synthesis of this compound?

- Methodological Answer : Key intermediates include:

- Sulfonyl derivatives (e.g., 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride) for functionalization .

- Amino-substituted precursors for cyclization into the benzoxazepine core .

- Ester-protected intermediates to stabilize reactive carboxyl groups during synthesis .

Advanced Research Questions

Q. What strategies resolve discrepancies in spectroscopic data during characterization?

- Methodological Answer :

- Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts) .

- Isotopic Labeling : Use ¹³C/¹⁵N-labeled analogs to assign ambiguous peaks in complex spectra.

- Crystallographic Data : Resolve structural ambiguities (e.g., ring conformation) via single-crystal X-ray analysis .

Q. How can the reactivity of the benzoxazepine ring be leveraged in medicinal chemistry?

- Methodological Answer : The bicyclic system interacts with biological targets through:

- Enzyme Inhibition : Modulate kinases or proteases via hydrogen bonding with the oxazepine oxygen .

- Structure-Activity Relationship (SAR) Studies : Introduce substituents (e.g., halogens at position 6) to enhance binding affinity. For example, ethyl carboxylate groups improve solubility for in vivo assays .

Q. What challenges arise in optimizing enantioselective synthesis?

- Methodological Answer :

- Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of imine intermediates.

- Solvent Effects : Polar aprotic solvents (e.g., THF) improve enantiomeric excess (ee) by stabilizing transition states.

- Kinetic Resolution : Monitor ee via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How do stability studies inform experimental design for this compound?

- Methodological Answer :

- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (>200°C for solid forms) .

- Hydrolytic Sensitivity : Test ester group stability under physiological pH (e.g., PBS buffer at pH 7.4) to guide drug formulation .

Q. What computational methods predict the compound’s reactivity in novel reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.